molecular formula C14H13N3O4S B2928244 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 360762-04-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2928244
CAS No.: 360762-04-5
M. Wt: 319.34
InChI Key: DBAGQDVQHYGNOO-UHFFFAOYSA-N
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Description

This compound consists of a 6-methoxy-substituted benzothiazole core linked to an acetamide group bearing a 2,5-dioxopyrrolidin-1-yl moiety. The benzothiazole scaffold is known for its broad pharmacological relevance, including antimicrobial, anticancer, and neuroprotective activities . Crystallographic studies of related benzothiazole-acetamide derivatives reveal planar geometries and intermolecular hydrogen bonding, which may influence solubility and binding affinity .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-8-2-3-9-10(6-8)22-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGQDVQHYGNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound Name Benzothiazole Substituent Key Features Biological Activity/Findings Reference
Target Compound 6-methoxy 2,5-Dioxopyrrolidinyl-acetamide side chain Not explicitly reported in evidence; inferred potential from structural analogues
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF3, 3,4,5-OMe on phenyl Higher inhibitory activity (pIC50 = 7.8) against CK-1δ; GlideXP score = -3.78 kcal/mol Neuroprotective (CK-1δ inhibition)
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-j) 6-methoxy Pyridin-3-ylamino substituent Antimicrobial (MIC: 3.125–12.5 µg/ml against E. coli, S. aureus)
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-r) 6-nitro Nitro group increases electron-withdrawing effects Moderate antimicrobial activity
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantyl group enhances lipophilicity Structural stability via H-bonded dimers and S···S interactions

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy group (electron-donating) in the target compound and BTC-j may improve solubility compared to the 6-nitro (electron-withdrawing) in BTC-r .

Variations in the Acetamide Side Chain

Compound Name Acetamide Substituent Key Features Biological Activity/Findings Reference
Target Compound 2,5-Dioxopyrrolidin-1-yl Electrophilic ketone groups may form covalent bonds with target proteins Inferred potential for enzyme inhibition
N-[4-(1,3-Benzothiazol-2-yl)thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (Z11) 2,5-Dioxopyrrolidin-1-yl benzamide Extended conjugation via benzamide Not explicitly reported
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thiazole-5-carboxamide (Z12) Triazolyl-carboxamide Triazole ring enhances metabolic stability Not explicitly reported
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-(trifluoromethoxy)phenyl)acetamide (13) Phenyl and CF3O-substituents Dual substituents increase steric and electronic effects Anticonvulsant activity (structural analogue)

Key Observations :

  • Dioxopyrrolidinyl vs. Benzamide : The target compound’s acetamide linker may offer greater flexibility compared to Z11’s rigid benzamide .
  • Covalent Binding Potential: The 2,5-dioxopyrrolidinyl group’s electrophilic nature could enable irreversible enzyme inhibition, a feature absent in non-electrophilic analogues like BTC-j .

Key Insights :

  • Activity-Structure Relationships : The 6-methoxy group in the target compound and BTC-j correlates with antimicrobial efficacy, while bulky substituents (e.g., adamantyl, CF3) enhance target binding in neuroprotective applications .
  • Limitations: No direct activity data for the target compound were found; inferences are drawn from structural analogues.

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